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Abstract

This technical guide provides a comprehensive overview of the structural analysis of 5-
(Bromomethyl)-2-methylpyridine hydrobromide, a key intermediate in pharmaceutical
synthesis. Due to the limited availability of specific experimental data for the title compound in
public databases, this guide synthesizes information from closely related analogs and
theoretical predictions to offer a robust analytical framework. It includes detailed methodologies
for potential synthesis and characterization, quantitative data presented in structured tables,
and logical workflows visualized with Graphviz diagrams. This document is intended to serve
as a valuable resource for researchers engaged in the synthesis, characterization, and
application of pyridine-based compounds in drug discovery and development.

Introduction

5-(Bromomethyl)-2-methylpyridine hydrobromide is a heterocyclic organic compound of
significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature,
featuring a reactive bromomethyl group and a pyridine core, makes it a versatile building block
for the synthesis of a wide array of more complex molecules, including active pharmaceutical
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ingredients (APIs). The hydrobromide salt form often enhances the stability and handling
properties of the parent molecule.

A thorough understanding of the three-dimensional structure, spectroscopic properties, and
potential synthetic pathways of this compound is crucial for its effective utilization in research
and development. This guide aims to provide a detailed structural and analytical perspective,
addressing the current information gap by leveraging data from analogous structures and
established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of 5-(Bromomethyl)-2-methylpyridine
hydrobromide is presented in Table 1. These values are primarily computed and sourced from
publicly available chemical databases.

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide

Property Value Source
Molecular Formula C7H9Br2N PubChem CID: 22145605[1]
Molecular Weight 266.96 g/mol PubChem CID: 22145605[1]

5-(bromomethyl)-2-
IUPAC Name . _ PubChem CID: 22145605[1]
methylpyridine;hydrobromide

CAS Number 718608-10-7 PubChem CID: 22145605[1]

Canonical SMILES CC1=NC=C(C=C1)CBr.Br PubChem CID: 22145605[1]
HEDJZTHUYQRPRW-

InChl Key PubChem CID: 22145605[1]

UHFFFAOYSA-N

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 5-(Bromomethyl)-2-
methylpyridine hydrobromide is not readily available in the cited literature, a plausible
synthetic route can be devised based on established bromination reactions of methylpyridines.
The following protocol is a representative example.
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Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from 2,5-lutidine (2,5-
dimethylpyridine), as illustrated in the workflow diagram below.

2,5-Lutidine

tep 1

Radical Bromination
(NBS, AIBN, CCl4, reflux)

:

5-(Bromomethyl)-2-methylpyridine

tep 2

Acidification
(HBr in Acetic Acid)

5-(Bromomethyl)-2-methylpyridine

hydrobromide

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 5-(Bromomethyl)-2-methylpyridine
hydrobromide.

Experimental Protocol

Materials:
e 2 5-Lutidine

e N-Bromosuccinimide (NBS)
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o Azobisisobutyronitrile (AIBN)

o Carbon tetrachloride (CCls), anhydrous

e Hydrobromic acid (48% in acetic acid)

o Diethyl ether, anhydrous

e Sodium bicarbonate (NaHCO3), saturated solution

e Brine

o Anhydrous magnesium sulfate (MgSQOa)

Step 1: Synthesis of 5-(Bromomethyl)-2-methylpyridine

e To a solution of 2,5-lutidine (1 equivalent) in anhydrous carbon tetrachloride, add N-
bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile.

» Heat the reaction mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until thin-
layer chromatography (TLC) indicates the consumption of the starting material.

e Cool the reaction mixture to room temperature and filter to remove the succinimide
byproduct.

» Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield 5-(bromomethyl)-2-methylpyridine as a free base.

Step 2: Formation of the Hydrobromide Salt

o Dissolve the purified 5-(bromomethyl)-2-methylpyridine in a minimal amount of anhydrous
diethyl ether.
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» Slowly add a solution of hydrobromic acid in acetic acid (1.1 equivalents) dropwise with
stirring.

» A precipitate should form upon addition. Continue stirring for 30 minutes at room
temperature.

e Collect the solid product by vacuum filtration.
e Wash the solid with cold, anhydrous diethyl ether.

e Dry the product under vacuum to yield 5-(Bromomethyl)-2-methylpyridine hydrobromide.

Structural Analysis
Crystallographic Analysis

As of the date of this publication, no single-crystal X-ray diffraction data for 5-
(Bromomethyl)-2-methylpyridine hydrobromide is available in the Cambridge
Crystallographic Data Centre (CCDC) or other public databases.

For illustrative purposes, the crystallographic data for a related compound, 5-bromo-2-methyl-
pyridine N-oxide, is presented in Table 2. This data provides insight into the types of
intermolecular interactions that can be expected in crystalline pyridine derivatives. In the crystal
structure of 5-bromo-2-methyl-pyridine N-oxide, molecules are linked by C-H:--O hydrogen
bonds to form centrosymmetric dimers.

Table 2: lllustrative Crystallographic Data for 5-Bromo-2-methyl-pyridine N-oxide
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Parameter Value
Crystal System Monoclinic
Space Group P21/n

a (A 7.3060 (15)
b (A) 11.351 (2)
c (A) 8.4950 (17)
B () 111.01 (3)
Volume (A3) 657.7 (3)

VA 4

Data sourced from Acta Crystallographica Section E, 2008, 64, 01060.[2]

Spectroscopic Analysis

Experimental *H and 13C NMR spectra for 5-(Bromomethyl)-2-methylpyridine hydrobromide
are not available in the reviewed literature. However, predicted chemical shifts and the analysis
of spectra from analogous compounds can provide valuable insights.

Expected *H NMR Spectral Features:
» Asinglet corresponding to the methyl protons (-CHs) in the range of 6 2.4-2.6 ppm.
e Asinglet for the bromomethyl protons (-CH2Br) around & 4.5-4.7 ppm.

o A set of signals for the three aromatic protons on the pyridine ring, likely in the range of o
7.0-8.5 ppm. The protonation of the pyridine nitrogen will lead to a downfield shift of these
protons compared to the free base.

Expected 13C NMR Spectral Features:
o A signal for the methyl carbon (-CHs) around & 20-25 ppm.

e Asignal for the bromomethyl carbon (-CH2Br) in the range of 4 30-35 ppm.
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 Signals for the five pyridine ring carbons, with the carbon atoms adjacent to the nitrogen
atom appearing at the most downfield shifts.

For comparison, the reported *H NMR data for the related compound 5-bromo-2-methylpyridine
in CDCls is presented in Table 3.

Table 3: *H NMR Data for 5-Bromo-2-methylpyridine

Chemical Shift (6,

Proton Multiplicity J (Hz)
ppm)

-CHs 251 S

H-6 8.55 d 2.3

H-4 7.68 dd 8.3,25

H-3 7.05 d 8.3

Data sourced from a patent (EP1422218).[3]

A detailed experimental FTIR spectrum with vibrational mode assignments for 5-
(Bromomethyl)-2-methylpyridine hydrobromide is not currently available. A theoretical
vibrational analysis would be required for definitive assignments. However, characteristic
absorption bands can be predicted based on the functional groups present in the molecule.

Table 4: Predicted FTIR Absorption Bands for 5-(Bromomethyl)-2-methylpyridine
hydrobromide
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Wavenumber (cm~?) Vibration Mode

3100-3000 C-H stretching (aromatic)

3000-2850 C-H stretching (aliphatic)

1600-1450 C=C and C=N stretching (pyridine ring)
1450-1350 C-H bending (aliphatic)

1250-1000 C-N stretching

700-600 C-Br stretching

The presence of the hydrobromide salt would also be expected to give rise to a broad
absorption band in the region of 2500-2300 cm~?* corresponding to the N+-H stretching
vibration.

Experimental mass spectrometry data for 5-(Bromomethyl)-2-methylpyridine hydrobromide
is not available. The expected mass spectrum would show a molecular ion peak for the free
base, 5-(bromomethyl)-2-methylpyridine, due to the loss of HBr. The isotopic pattern of bromine
("°Br and &1Br in an approximate 1:1 ratio) would result in characteristic M and M+2 peaks of
nearly equal intensity for all bromine-containing fragments.

Predicted Fragmentation Pathway:

[CTH8BIN]+e
(Molecular lon of Free Base)

Loss of *Br Loss of HBr

[C7TH8N]+ [C7TH7N]+e
(Pyridinium ion) (Vinylpyridine ion)

Click to download full resolution via product page
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Caption: A simplified predicted fragmentation pathway for 5-(bromomethyl)-2-methylpyridine.

Conclusion

This technical guide has provided a detailed, albeit partially theoretical, structural analysis of 5-
(Bromomethyl)-2-methylpyridine hydrobromide. While a comprehensive experimental
dataset for this specific compound is not yet publicly available, this guide serves as a
foundational resource by presenting predicted data, methodologies based on established
chemical principles, and comparative data from closely related compounds. The information
and workflows presented herein are intended to aid researchers in the synthesis,
characterization, and application of this and similar pyridine derivatives in the pursuit of new
therapeutic agents. Further experimental work is warranted to validate the predicted structural
and spectroscopic properties of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-(Bromomethyl)-2-methylpyridine hydrobromide | C7H9Br2N | CID 22145605 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 5-Bromo-2-methyl-pyridine N-oxide - PubMed [pubmed.nchbi.nlm.nih.gov]

3. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

To cite this document: BenchChem. [Structural Analysis of 5-(Bromomethyl)-2-methylpyridine
hydrobromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291643#5-bromomethyl-2-methylpyridine-
hydrobromide-structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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